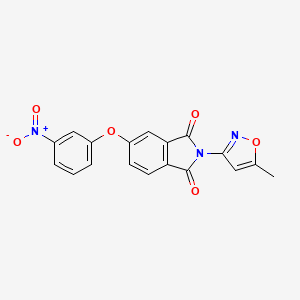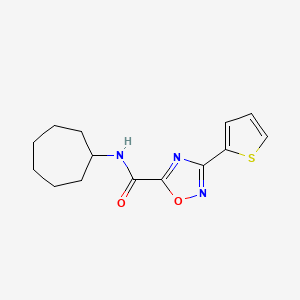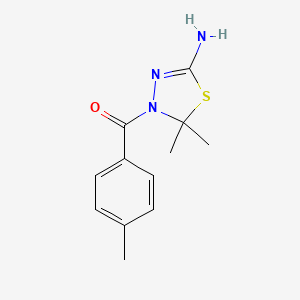![molecular formula C17H15N5O B6013966 7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B6013966.png)
7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-(Dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, also known as DPP, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. DPP is a pyrazolopyrimidine derivative that has a unique structure and properties, making it an ideal candidate for drug development, chemical biology, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of 7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves its ability to inhibit the activity of protein kinases, which play a crucial role in various cellular processes, including cell growth, differentiation, and apoptosis. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups to target proteins and inhibiting their activity.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell growth, induction of apoptosis, and inhibition of angiogenesis. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one in lab experiments include its potent inhibitory activity against various protein kinases, high purity, and yield. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
Orientations Futures
There are several future directions for the research and development of 7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one, including the optimization of its synthesis method, the identification of its target proteins, and the development of this compound-based therapeutic agents. Additionally, further studies are needed to determine the safety and efficacy of this compound in vivo and its potential applications in the treatment of various diseases.
Méthodes De Synthèse
The synthesis of 7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one involves the reaction of 7-aminopyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one with dimethylformamide dimethylacetal and phenylacetylene in the presence of a palladium catalyst. This reaction results in the formation of this compound with high purity and yield.
Applications De Recherche Scientifique
7-(dimethylamino)-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, chemical biology, and drug development. This compound has been shown to exhibit potent inhibitory activity against various protein kinases, making it a promising candidate for the development of kinase inhibitors. Additionally, this compound has been shown to exhibit anti-inflammatory and anti-cancer properties, making it a potential therapeutic agent for the treatment of various diseases.
Propriétés
IUPAC Name |
11-(dimethylamino)-5-phenyl-2,3,7,11-tetrazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N5O/c1-20(2)21-9-8-15-14(17(21)23)10-18-16-13(11-19-22(15)16)12-6-4-3-5-7-12/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUMVRDDWKWVAKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)N1C=CC2=C(C1=O)C=NC3=C(C=NN23)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-{4-[4-(2,6-dichlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B6013889.png)

![N'-(2-hydroxy-3-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B6013903.png)
![N-(3,4-dihydro-1H-isochromen-1-ylmethyl)-3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}propanamide](/img/structure/B6013909.png)
![3-(2-naphthoyl)-2-(trifluoromethyl)naphtho[2,3-b]furan-4,9-dione](/img/structure/B6013915.png)
![N-[(1-ethyl-2-pyrrolidinyl)methyl]-3-{1-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-4-piperidinyl}propanamide](/img/structure/B6013933.png)
![2-[2-(4-hydroxy-3-methoxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B6013947.png)
![ethyl 1-[3-(1H-benzimidazol-2-yl)propanoyl]-3-(4-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6013952.png)
![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-2-(2-fluorobenzyl)-1,3-benzoxazole-6-carboxamide](/img/structure/B6013959.png)


![N''-(2,4-dimethylphenyl)-N-[6-(methoxymethyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]guanidine](/img/structure/B6013973.png)

![({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)methyl[(1-methyl-2-pyrrolidinyl)methyl]amine](/img/structure/B6013980.png)
